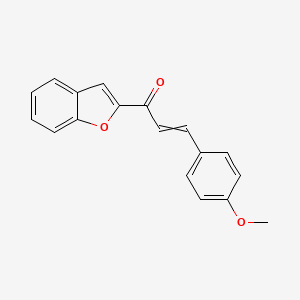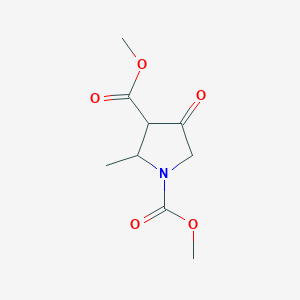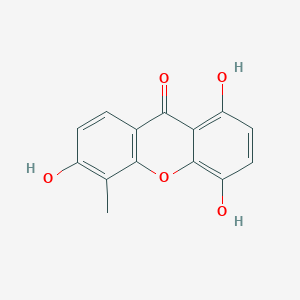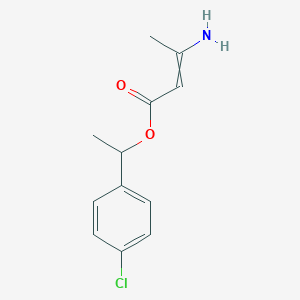![molecular formula C19H12ClNO2 B14585877 1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- CAS No. 61155-67-7](/img/structure/B14585877.png)
1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- is a synthetic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals
Preparation Methods
The synthesis of 1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- can be achieved through several synthetic routes. One common method involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours to yield the desired indole product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the dioxo groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens or nitro groups can be introduced under specific conditions.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: This compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes and its interaction with biological targets.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, leading to altered cellular responses . The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: This compound is a precursor for the synthesis of various biologically active molecules and has similar chemical properties.
5-Fluoro-1H-indole-2-carboxylate derivatives: These compounds have shown antiviral activity and are used in medicinal chemistry research.
1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole: Known for its anti-inflammatory properties, this compound highlights the diverse biological activities of indole derivatives.
The uniqueness of 1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
CAS No. |
61155-67-7 |
|---|---|
Molecular Formula |
C19H12ClNO2 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1-indol-1-ylpent-4-yne-1,3-dione |
InChI |
InChI=1S/C19H12ClNO2/c20-16-8-5-14(6-9-16)7-10-17(22)13-19(23)21-12-11-15-3-1-2-4-18(15)21/h1-6,8-9,11-12H,13H2 |
InChI Key |
GLRZTQZWDZFHCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)CC(=O)C#CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester](/img/structure/B14585794.png)
![Bicyclo[5.2.2]undecan-8-one](/img/structure/B14585802.png)
![1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene](/img/structure/B14585806.png)
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14585811.png)

![Trimethyl[(trichlorostannyl)oxy]silane](/img/structure/B14585828.png)





![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)
